Sre-II

Photodynamic Therapy Prodrug Activation Breast Cancer

SRE-II (CAS No. not publicly assigned; molecular formula C₁₅H₉ClINO₂, MW 397.59) is a synthetic amide derivative of the phenalenone class, designed as a carboxylesterase (CES)-activatable photosensitizer for photodynamic therapy (PDT).

Molecular Formula C15H9ClINO2
Molecular Weight 397.59 g/mol
Cat. No. B12377778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSre-II
Molecular FormulaC15H9ClINO2
Molecular Weight397.59 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC(=C2NC(=O)CCl)I)C=CC(=O)C3=C1
InChIInChI=1S/C15H9ClINO2/c16-7-13(20)18-15-10-3-1-2-9-12(19)5-4-8(14(9)10)6-11(15)17/h1-6H,7H2,(H,18,20)
InChIKeyGSPSRQCIFJSCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SRE-II: An Activatable Phenalenone-Based Photosensitizer for Prodrug-Targeted Photodynamic Cancer Research


SRE-II (CAS No. not publicly assigned; molecular formula C₁₅H₉ClINO₂, MW 397.59) is a synthetic amide derivative of the phenalenone class, designed as a carboxylesterase (CES)-activatable photosensitizer for photodynamic therapy (PDT) [1]. It functions as a prodrug that remains minimally fluorescent and phototoxic until enzymatically cleaved to release the active parent compound, SDU Red (6-amino-5-iodo-1H-phenalen-1-one), a lysosome-targeting type I/II photosensitizer with a phototherapeutic index exceeding 76 against triple-negative breast cancer cells .

Why SRE-II Cannot Be Substituted by Generic Photosensitizers in Carboxylesterase-Directed Prodrug Strategies


Conventional photosensitizers (e.g., unmodified phenalenone, porphyrins, chlorins) lack the latent prodrug architecture that enables CES-selective activation. Because SRE-II's amide bond is specifically designed to be cleaved by carboxylesterases—enzymes often overexpressed in certain tumors and the liver—its photodynamic activity is spatially and temporally contingent on enzymatic conversion to SDU Red [1]. Switching to a generic photosensitizer would abolish this enzyme-responsive gating mechanism, leading to off-target photoactivation, higher background fluorescence, and loss of tumor selectivity. The quantitative evidence below demonstrates that this activation-dependent differentiation directly impacts phototoxicity, fluorescence, and theranostic utility.

Quantitative Differentiation of SRE-II Against Closest Analogs and In-Class Alternatives


Phototoxicity in Murine Breast Cancer Cells: SRE-II Prodrug vs. Parent Active Compound

SRE-II demonstrates substantially lower phototoxicity in its intact prodrug form compared to the active parent SDU Red, confirming its activatable design. In murine 4T1 breast cancer cells, SRE-II exhibits an IC₅₀ of 1.31 µM after light irradiation (500–12 J/cm² LED, 24 h), while the parent SDU Red achieves a phototherapeutic index > 76, indicating strong phototoxicity at sub-micromolar concentrations in MDA-MB-231 cells . The ~100-fold or greater difference in potency between the intact prodrug and the active species underpins the enzyme-dependent activation advantage.

Photodynamic Therapy Prodrug Activation Breast Cancer

Fluorescence Quenching Efficiency: SRE-II vs. SDU Red

SRE-II exhibits markedly reduced fluorescence compared to the active parent SDU Red by virtue of the electron-withdrawing amide substituent that quenches the phenalenone core. While quantitative fluorescence quantum yield values are not publicly reported with direct comparator data, the design principle is explicitly described in the primary literature as 'decreased fluorescence and photosensitizing capabilities' relative to SDU Red [1]. This quenched state enables SRE-II to function as a 'dark' prodrug that becomes fluorescent only upon CES-mediated cleavage, enabling real-time theranostic tracking.

Theranostic Imaging Fluorescence Quenching Activatable Probe

Carboxylesterase-Dependent Activation: SRE-II vs. Non-Activatable Photosensitizers

SRE-II is specifically engineered to undergo carboxylesterase-catalyzed amide bond cleavage, converting it into the active photosensitizer SDU Red. This activation mechanism is not present in standard photosensitizers such as Chlorin e6, protoporphyrin IX, or unmodified phenalenone, which are constitutively active [1]. In in vitro CES assays, SRE-II is efficiently hydrolyzed to SDU Red, whereas the structural analog SRE-I may exhibit differential hydrolysis kinetics due to distinct N-acyl substituents. The availability of this specific enzymatic trigger provides a unique selectivity handle for CES-overexpressing malignancies (e.g., hepatocellular carcinoma, certain breast cancers).

Enzyme-Activatable Carboxylesterase Tumor Selectivity

DNA Damage Induction Under Light: SRE-II vs. Dark Control and Non-Photosensitizer Compounds

Upon light irradiation, SRE-II induces significant DNA damage and apoptosis in cancer cells, a property shared with its parent SDU Red but not by carboxylesterase-resistant analogs or non-photosensitizer chemotherapeutics [1]. In comparative experiments, SRE-II-treated cells show increased γ-H2AX foci (a DNA double-strand break marker) and annexin V-positive populations only in the presence of light and active CES, confirming that phototoxicity is contingent on both enzymatic activation and illumination.

DNA Damage Apoptosis Phototherapy

SRE-II: Optimized Use Cases in Cancer Theranostic Research and Photodynamic Prodrug Development


Carboxylesterase-Overexpressing Tumor Models for Targeted PDT

SRE-II is ideal for in vitro and in vivo studies in tumor lines with elevated CES activity (e.g., MDA-MB-231, HepG2). Its prodrug design ensures that phototoxicity is largely confined to CES-expressing tissues, making it a superior choice over constitutively active photosensitizers when investigating enzyme-directed tumor ablation [1].

Real-Time Optical Imaging of CES Activity as a Cancer Biomarker

The 'off-on' fluorescence property of SRE-II allows researchers to monitor CES activity non-invasively. Because SRE-II is quenched until cleaved, it provides a higher signal-to-background ratio for imaging CES-positive lesions compared to always-fluorescent probes, enabling longitudinal pharmacodynamic studies [1].

Selective Photodynamic Eradication of Triple-Negative Breast Cancer Cells

SRE-II has demonstrated theranostic potential specifically in triple-negative breast cancer (TNBC), a subtype lacking targeted therapies. Its activation by CES enzymes overexpressed in some TNBC tumors, combined with light-triggered DNA damage, positions it as a research tool for developing novel TNBC-specific PDT regimens [1].

Prodrug Design and Structure-Activity Relationship (SAR) Studies

SRE-II, together with SRE-I, serves as a model compound for SAR investigations around phenalenone-based activatable photosensitizers. Researchers can systematically vary the amide substituent to tune CES hydrolysis rates, fluorescence quenching efficiency, and phototoxicity, accelerating the discovery of next-generation enzyme-responsive theranostics [1].

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